Molecular Weight and Lipophilic Ligand Efficiency Differentiation versus Clinical-Stage Pyridazine Carboxamides
The target compound (MW 244.25, C₁₂H₁₂N₄O₂) is substantially smaller than the exemplified kinase inhibitors in US 9,126,947 B2, where representative compounds such as 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-pyridin-4-ylpyridazine-3-carboxamide possess molecular weights exceeding 450 Da due to the additional 5-(1-arylethoxy) and 6-amino substituents [1]. This ~210 Da mass reduction positions the target compound within fragment-like chemical space (MW < 300), offering higher ligand efficiency potential in primary screening campaigns. While direct biochemical IC₅₀ data are not publicly available for the target, the patent class descriptor states that most exemplified compounds inhibit c-Met and ALK with IC₅₀ < 100 nM [2]; the target compound's simplified architecture may yield lower absolute potency but higher fragment-ligand efficiency if measurable binding is achieved.
| Evidence Dimension | Molecular weight (surrogate for fragment-like character and ligand efficiency potential) |
|---|---|
| Target Compound Data | MW 244.25 g/mol; heavy atom count 18; C₁₂H₁₂N₄O₂ |
| Comparator Or Baseline | 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-pyridin-4-ylpyridazine-3-carboxamide (representative clinical-class analog from US 9,126,947 B2): MW ~450 Da; heavy atom count >30 |
| Quantified Difference | Approximately 206 Da lower MW (46% mass reduction); 12 fewer heavy atoms |
| Conditions | Calculated from molecular formula; comparator extracted from patent Example compounds |
Why This Matters
A lower molecular weight within the pyridazine-3-carboxamide series enables greater synthetic tractability, improved permeability prediction, and suitability for fragment-based screening cascades where larger clinical analogs would be excluded a priori.
- [1] Liang, C.; Li, Z. Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. U.S. Patent 9,126,947 B2, September 8, 2015. See compound: 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-pyridin-4-ylpyridazine-3-carboxamide. View Source
- [2] Liang, C.; Li, Z. Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. WO 2009/154769 A1, December 23, 2009. Abstract: 'Most of these compounds potently inhibit c-Met and ALK with an IC50 of <100 nM.' View Source
